Ys-II

Description

Contextualization within Relevant Chemical Classes and Designations

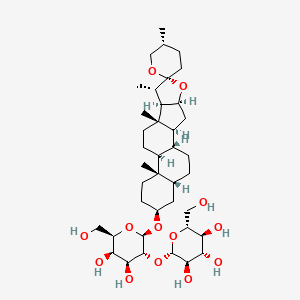

Ys-II is classified as a steroidal saponin (B1150181), a group of compounds characterized by a steroid-based aglycone (the non-sugar part) linked to one or more sugar chains. Specifically, it belongs to the spirostanol (B12661974) glycoside subclass. nih.govebi.ac.uk The core structure of this compound is built upon the aglycone smilagenin (B1681833). ebi.ac.uk Attached to the smilagenin core at the C-3 position is a disaccharide (two-sugar unit) composed of a β-D-glucopyranosyl residue linked to a β-D-galactopyranosyl residue. ebi.ac.uk This specific glycosidic linkage defines its identity as this compound. Its molecular formula has been established as C45H76O19. cymitquimica.com

Historical Perspective of Early Research and Theoretical Postulations

The initial scientific characterization of this compound emerged from studies focused on the chemical constituents of plants from the Yucca genus. Foundational research involved the systematic extraction and isolation of compounds from the stems of Yucca elephantipes (a species now also classified as Yucca gigantea). nih.govmdpi.com In a notable study, researchers isolated ten different steroidal saponins (B1172615) from the plant, among which was this compound, designated as compound 1 in that research. nih.govresearchgate.net

The primary theoretical postulation driving this early research was the hypothesis that plants like Yucca elephantipes, which have traditional uses and robust survival characteristics, contain a rich repository of bioactive secondary metabolites. The initial goal was to isolate these individual chemical entities to determine their structures and conduct preliminary screenings for biological activity.

Evolution of Academic Inquiry into this compound and Related Structures

Following its isolation, academic inquiry into this compound centered on evaluating its potential biological effects. The initial research subjected this compound and the other isolated saponins to in vitro testing for antifungal and antibacterial properties. nih.govresearchgate.net This work established the first known biological activity for the compound, demonstrating a moderate inhibitory effect against specific fungal pathogens. nih.gov

Subsequent academic interest has been less focused on this compound individually and more on the broader class of spirostanol glycosides from Yucca species and other plants. iscientific.orgresearchgate.net Research in this area has evolved from simple isolation to more sophisticated structural elucidation using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rhhz.netmdpi.com The field has expanded to explore a wider range of biological activities for related saponins, including cytotoxic, anti-inflammatory, and molluscicidal effects, creating a broader context for the potential relevance of compounds like this compound. researchgate.netlawdata.com.twmdpi.com

Significance of this compound in Contemporary Chemical Sciences Research

In modern chemical sciences, the significance of this compound is primarily as a reference compound within the extensive family of spirostanol glycosides. Its well-defined structure and known source make it a useful data point in the chemotaxonomy of the Yucca genus.

The compound’s documented antifungal properties, although moderate, contribute to the growing body of knowledge on natural products as potential sources for new anti-infective agents. nih.goviscientific.org The research that led to its discovery is representative of the classic natural product drug discovery workflow: isolation, structural determination, and biological screening. While this compound itself has not become a major therapeutic lead, it and its related compounds, such as Ys-IV, continue to inform the study of structure-activity relationships among steroidal saponins. nih.gov

Research Data Tables

Table 1: In Vitro Antifungal Activity of this compound

This table summarizes the initial findings on the inhibitory activity of this compound against two pathogenic fungal strains, as reported in foundational research studies. The activity is presented as the Inhibitory Concentration 50% (IC50), which is the concentration of a substance required to inhibit the growth of a microbial population by 50%.

| Fungal Strain | IC50 (µg/mL) | Reference |

| Candida albicans | 5 | nih.gov |

| Cryptococcus neoformans | 6 | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C39H64O13 |

|---|---|

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1 |

InChI Key |

MMTWXUQMLQGAPC-KQRWKONWSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Pictograms |

Irritant |

Synonyms |

timosaponin A3 timosaponin AIII |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Ys Ii and Its Derivatives

De Novo Synthesis Strategies and Stereochemical Control

The total synthesis of Ys-II is a complex undertaking due to the molecule's rigid steroidal core and multiple chiral centers. Researchers have developed efficient strategies to construct this intricate structure with precise stereochemical control.

A notable approach involves a one-pot sequential glycosylation strategy. tandfonline.com This method facilitates the efficient synthesis of Timosaponin AIII (this compound) and its analogs. The synthesis commences with the condensation of a partially protected D-galactopyranosyl thioglycoside with the sarsasapogenin (B1680783) aglycone. tandfonline.com This key step is performed in the presence of N-iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl (B98337) triflate (TMSOTf) at low temperatures, which promotes the regioselective glycosylation at the C-3 hydroxyl group of the aglycone. tandfonline.com

Biosynthetic Route Elucidation for Naturally Derived this compound Analogues

Understanding the natural biosynthetic pathway of this compound provides valuable insights for biomimetic synthesis and for enhancing its production in plant-based systems. Studies on Anemarrhena asphodeloides and Yucca species have begun to unravel the complex sequence of enzymatic reactions leading to this compound and its analogues.

The biosynthesis of the steroidal aglycone, sarsasapogenin, originates from the mevalonate (B85504) pathway, leading to the formation of the C30 intermediate, 2,3-oxidosqualene. The cyclization of this precursor is a critical step. In Anemarrhena asphodeloides, the enzyme cycloartenol (B190886) synthase (specifically, AaOSCR12) has been identified as responsible for the initial cyclization of the steroid skeleton. patsnap.com

Following the formation of the aglycone, a series of glycosylation steps occur, catalyzed by specific glycosyltransferases (GTs). These enzymes sequentially add sugar moieties to the aglycone. In the biosynthesis of many steroidal saponins (B1172615), furostanol glycosides are key intermediates. For instance, in Yucca gloriosa, furostanol glycosides are synthesized first and are then converted into the more stable spirostanol (B12661974) glycosides, like this compound, through the action of a β-glucosidase. nih.gov This enzyme specifically cleaves a glucose residue at the C-26 position of the furostanol precursor, triggering an intramolecular cyclization to form the characteristic spiroketal F-ring of this compound. nih.govmdpi.com The configuration at the C-5 position of the aglycone (5α or 5β) appears to influence the length of the sugar chain that can be attached at C-3. mdpi.com

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic catalysis. This approach is particularly advantageous for the synthesis of complex molecules like this compound, especially for manipulating the glycosidic bonds with high stereo- and regioselectivity.

A highly effective chemoenzymatic method has been developed for the production of this compound from a more abundant natural precursor, Timosaponin BII. nih.gov Timosaponin BII is a furostanol glycoside that has an additional glucose unit at the C-26 position compared to the spirostanol structure of this compound. mdpi.comfrontiersin.org The process involves the biotransformation of Timosaponin BII using the enzyme β-D-glycosidase. nih.govmdpi.com

This transformation can be performed directly in the crude extract of Anemarrhena asphodeloides rhizomes. nih.gov The enzyme selectively hydrolyzes the β-D-O-glucosidic bond at the C-26 position of Timosaponin BII. mdpi.com The removal of this sugar triggers the spontaneous cyclization between the C-22 hydroxyl and the C-26 hydroxyl groups, forming the spirostanol structure of this compound. nih.govmdpi.com This method is highly efficient and can be optimized for large-scale production. By combining this enzymatic step with subsequent purification techniques like macroporous resin chromatography and preparative liquid chromatography, high-purity this compound (>97%) can be obtained. nih.gov

Advanced Methodologies for Derivative Generation and Structural Modification

To explore and optimize the biological activities of this compound, numerous derivatives have been synthesized. These efforts are primarily focused on understanding the structure-activity relationships (SAR) and developing analogues with enhanced potency or improved pharmacological profiles.

SAR studies have been crucial in identifying the key structural features of this compound responsible for its biological effects. Research has shown that both the aglycone and the sugar moiety play important roles.

Modification of the Sugar Moiety: The disaccharide chain is indispensable for many of the compound's activities. aacrjournals.org Studies comparing this compound (Timosaponin AIII) with its aglycone, sarsasapogenin, revealed that the aglycone alone exhibits significantly weaker cytotoxicity. aacrjournals.org The synthesis of analogues with different sugar units has demonstrated that the carbohydrate structure is important for activity. For example, an analogue where the terminal glucose of this compound was replaced with L-rhamnose showed stronger inhibitory activity against HeLa cancer cells than the parent compound. tandfonline.com The number and position of the saccharide moieties are critical for activity. nih.govjst.go.jp

Modification of the Aglycone: Structural modification of the sarsasapogenin core has also been a focus. The introduction of different functional groups at various positions can profoundly influence cytotoxicity. For instance, creating derivatives by modifying the C-3 and C-26 positions of sarsasapogenin has been a key strategy. researchgate.netnih.gov The introduction of an amino group at these positions was found to have a significant effect on cytotoxic activity. researchgate.net

While large-scale combinatorial synthesis libraries for this compound have not been extensively reported, the systematic synthesis of analogues represents a move toward high-throughput derivatization. The one-pot sequential glycosylation strategy allows for the relatively rapid generation of a series of analogues by substituting different glycosyl donors and aglycones. tandfonline.com This facilitates the screening of a modest-sized library of compounds to quickly probe SAR. For example, using this strategy, analogues with diosgenin (B1670711) or tigogenin (B51453) as the aglycone, or with different sugars like L-rhamnose or D-xylose, have been efficiently prepared and evaluated for their antitumor activities. tandfonline.com

Table 1: Examples of Synthesized this compound (Timosaponin AIII) Analogues and their Reported Activities This table is interactive. Click on headers to sort.

| Analogue Description | Aglycone | Sugar Moiety Modification | Reported Activity Finding | Reference |

|---|---|---|---|---|

| This compound (Timosaponin AIII) | Sarsasapogenin | None (Gal-Glc) | Baseline cytotoxic activity (IC50 10.7 μM on HeLa) | tandfonline.com |

| Rhamnosyl Analogue | Sarsasapogenin | Terminal glucose replaced by L-rhamnose | Stronger cytotoxic activity than this compound (IC50 3.3 μM on HeLa) | tandfonline.com |

| Xylosyl Analogue | Sarsasapogenin | Terminal glucose replaced by D-xylose | Weaker cytotoxic activity than this compound | tandfonline.com |

| Diosgenin Analogue | Diosgenin | Same disaccharide as this compound | Weaker cytotoxic activity than this compound | tandfonline.com |

| Sarsasapogenin | Sarsasapogenin | Complete removal of sugar chain | Weaker cytotoxic activity than this compound | aacrjournals.org |

Structure-Activity Relationship (SAR) Focused Synthetic Campaigns

Green Chemistry Principles in this compound Synthetic Development

The application of green chemistry principles to the synthesis and extraction of natural products like this compound is gaining importance to reduce environmental impact and improve sustainability.

For extraction, modern green technologies are being employed as alternatives to conventional solvent-intensive methods. Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) require less solvent and time, and offer higher extraction efficiency. mdpi.comresearchgate.netmdpi.com A recently developed mechanochemical-assisted extraction (MCAE) method uses edible solid acids and alkalis to facilitate the extraction of saponins with water, providing a green and efficient alternative. acs.org The use of bio-based solvents derived from plant oils is also being explored. greenskybio.com

In the context of synthesis, chemoenzymatic methods represent a key green chemistry approach. The use of enzymes like β-D-glycosidase operates under mild, aqueous conditions, avoiding the need for harsh reagents and protecting groups that are often required in purely chemical synthesis. nih.govacs.org This enzymatic transformation of Timosaponin BII into this compound is a prime example of a green and sustainable process. mdpi.com Furthermore, the development of one-pot synthesis strategies contributes to green chemistry by reducing solvent usage, energy consumption, and waste generation from multiple workup and purification steps. tandfonline.com

Advanced Structural Characterization and Conformational Analysis of Ys Ii Systems

Spectroscopic Techniques for Elucidating Complex Ys-II Structures

Spectroscopy is a cornerstone for understanding the electronic and vibrational properties of YS-TaS₂ systems. These methods provide insights that are complementary to diffraction techniques, especially concerning local atomic environments and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution and the solid state. However, its application to misfit layered compounds like YS-TaS₂ is limited. The metallic or semiconducting nature of these materials and the presence of atoms with unfavorable nuclear properties often preclude the acquisition of high-resolution spectra.

For many complex solids, solid-state NMR (ssNMR) is indispensable. Techniques such as magic-angle spinning (MAS) and cross-polarization (CP) can provide information on the local coordination environment of specific nuclei. In principle, ssNMR could distinguish between different atomic sites and provide data on internuclear distances, but it is not a commonly reported technique for the YS-TaS₂ family.

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of discrete molecules and differentiating between isomers by providing highly accurate mass-to-charge ratio measurements. For non-volatile, extended inorganic solids like YS-TaS₂, conventional mass spectrometry techniques are not applicable as the material cannot be readily ionized into discrete molecular units without complete decomposition.

The primary utility of HRMS lies in the analysis of molecular compounds, where it can distinguish between compounds with the same nominal mass but different elemental formulas. For instance, in the characterization of complex organic molecules or organometallic complexes, HRMS is crucial for confirming chemical identity.

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, provides critical insights into the structural and electronic properties of YS-TaS₂ systems. acs.orgfigshare.comnih.gov These methods probe the vibrational modes of the crystal lattice, which are sensitive to composition, structure, and interlayer interactions. acs.org

Raman spectroscopy has been successfully applied to individual YS-TaS₂ nanotubes. acs.org The spectra reveal distinct features corresponding to the vibrational modes of the YS and TaS₂ subsystems. While the Raman features of YS-TaS₂ are broadly similar to the related LaS-TaS₂ system, specific dissimilarities arise from the different atomic masses and structural parameters. acs.org The substitution of the heavier lanthanum atom (139 u) with the lighter yttrium atom (89 u) influences the mode frequencies. acs.org

FTIR measurements on YS-TaS₂ nanotubes reveal their plasmonic and vibrational properties. figshare.comnih.gov Studies on the related YₓLa₁₋ₓS–TaS₂ system show that the infrared plasmon cutoff shifts upon replacing La³⁺ with Y³⁺, indicating that charge transfer and carrier density can be tuned by altering the composition. rsc.org This tunability is a key property for potential applications in IR-range plasmonic technology. acs.org

| Technique | System | Key Findings | Reference |

|---|---|---|---|

| Raman Spectroscopy | YS-TaS₂ Nanotubes | Reveals distinct lattice modes for YS and TaS₂ subsystems; modes are influenced by atomic mass and structural variations compared to LaS-TaS₂. | acs.org |

| FTIR Spectroscopy | YₓLa₁₋ₓS–TaS₂ Nanotubes | Demonstrates tunability of plasmonic properties; shows a redshift of the IR plasmon cutoff when La is substituted by Y, indicating modified charge transfer. | acs.orgrsc.org |

High-Resolution Mass Spectrometry for Isomeric Differentiation

Diffraction-Based Structural Determinations

Diffraction techniques are the definitive methods for determining the precise atomic arrangement within crystalline materials. Both X-ray and electron diffraction have been employed to unravel the complex, incommensurate structures of YS-TaS₂ and its analogues.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structure determination, providing unambiguous atomic coordinates and lattice parameters. While obtaining single crystals of sufficient size and quality for YS-TaS₂ nanotubes for conventional SC-XRD is challenging, the technique has been successfully applied to bulk crystals of closely related misfit compounds.

For example, the structure of (YS)₁.₂₃NbS₂ was determined using single-crystal X-ray diffraction. uoregon.edu This analysis revealed the composite nature of the crystal, built from alternating slices of rock-salt-type |YS| and |NbS₂|. Each subsystem has its own unit cell parameters, which are commensurate in the b and c directions but incommensurate along the a axis. This structural motif is considered analogous to the YS-TaS₂ system. acs.org

| Subsystem | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| YS | Fm2m | 5.393 | 5.658 | 22.284 | - | scribd.com |

| NbS₂ | C2 | 3.322 | 5.662 | 11.13 | 92.62 | scribd.com |

For nanoscale materials like YS-TaS₂ nanotubes, transmission electron microscopy (TEM) and selected area electron diffraction (SAED) are invaluable tools for structural characterization. acs.orgunimore.it High-resolution TEM (HRTEM) images directly visualize the layered superstructure, showing the alternating YS and TaS₂ layers stacked along the c-axis. acs.org

SAED patterns collected from individual YS-TaS₂ nanotubes confirm their high degree of crystallinity and reveal the structural relationship between the two sublattices. acs.orgunimore.it The patterns show distinct sets of diffraction spots corresponding to the hexagonal TaS₂ and the rock-salt YS units. acs.org Analysis of these patterns for pure YS-TaS₂ nanotubes shows a single folding vector, meaning both subsystems share a common orientation with the commensurate b-axis aligned with the nanotube's growth axis. acs.orgcsic.es

These electron diffraction studies have determined key structural parameters for YS-TaS₂ nanotubes, including a stacking periodicity (interlayer spacing) of 1.09 nm. acs.orgunimore.it This is significantly smaller than the 1.15 nm spacing in LaS-TaS₂, a difference attributed to the smaller ionic radius of Y³⁺ compared to La³⁺. acs.org

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Stacking Periodicity (c-axis) | 1.09 nm | SAED / TEM | acs.orgunimore.it |

| YS Interplanar Distance (d₁₁₀) | 3.7 Å | SAED | acs.org |

| Tube Axis Orientation | Aligned with common b-axis | SAED | acs.org |

Single-Crystal X-ray Diffraction of this compound and Its Complexes

Conformational Landscape Analysis and Isomerism of this compound

Information regarding the conformational landscape and potential isomerism of a compound named "this compound" is not available in published scientific research. Analysis of this nature would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to identify stereoisomers based on vicinal coupling constants or computational chemistry to model energy landscapes. ipb.ptimperial.ac.uk For complex molecules, various isomeric forms, such as cis-trans isomers or supramolecular isomers, can exist, each with distinct physical and chemical properties. ipb.ptacs.org However, without identification of the "this compound" structure, no specific data on its isomers or conformational preferences can be provided.

Investigating Structural Dynamics in Diverse Environments

Similarly, there is a lack of research on the structural dynamics of a compound identified as "this compound." The study of structural dynamics involves examining the time-dependent changes in a molecule's structure, which can be influenced by its environment (e.g., solvent polarity, presence of binding partners). pnas.orgacs.org Techniques such as single-molecule Förster resonance energy transfer (FRET) or hydrogen-deuterium exchange mass spectrometry are often employed to probe these dynamics. pnas.org These investigations reveal how a molecule's flexibility and conformational changes relate to its function. pnas.org For a compound to be studied in this manner, its existence and structure must first be established, which is not the case for "this compound."

Theoretical and Computational Investigations of Ys Ii Systems

Quantum Chemical Calculations on Electronic Structure and Bondingmdpi.comsteamcommunity.com

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For a complex spirostanol (B12661974) glycoside like Ys-II, these calculations can elucidate the nature of its chemical bonds, the distribution of electron density, and the energies of its molecular orbitals, all of which govern its stability, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of large molecules due to its balance of accuracy and computational cost. researchgate.netmdpi.com By focusing on the electron density rather than the many-electron wavefunction, DFT can efficiently handle systems with a large number of atoms, such as this compound. researchgate.net

DFT calculations on this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process reveals crucial information about bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Hypothetical DFT-calculated properties for this compound are presented in Table 1. These values would be crucial for understanding its electronic behavior and potential for chemical interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Total Energy | -3450.12 Hartrees | Represents the total electronic energy of the optimized geometry. |

| HOMO Energy | -6.21 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.54 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.75 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.45 Debye | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Varies across surface | Maps regions of positive and negative electrostatic potential on the molecule. |

Ab initio methods, meaning "from the beginning," are based solely on the principles of quantum mechanics without the use of experimental data for parametrization. libretexts.orgdtic.mil These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), offer high accuracy but are computationally very demanding, especially for a molecule the size of this compound. libretexts.org They are often used for smaller fragments of the molecule or as a benchmark for more approximate methods. mit.edu

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.orgacs.org Methods like PM7 or AM1 are much faster than ab initio or DFT methods and can be used for very large systems or for preliminary conformational searches before applying more rigorous methods. ucj.org.ua

For this compound, a combined approach could be employed. Semi-empirical methods could be used to explore the vast conformational space of the flexible glycosidic linkages and the steroid backbone. The most stable conformers identified could then be subjected to higher-level DFT or even ab initio calculations to obtain more accurate molecular orbital energies and electronic properties.

A comparative analysis of molecular orbital energies from different computational methods can provide a more robust understanding of the electronic structure. Table 2 presents a hypothetical comparison of the HOMO-LUMO gap of this compound calculated by different methods.

Table 2: Hypothetical Comparison of Calculated HOMO-LUMO Gap for this compound by Different Methods

| Method | HOMO-LUMO Gap (eV) | Relative Computational Cost |

| Semi-Empirical (PM7) | 8.50 | Low |

| DFT (B3LYP/6-31G*) | 7.75 | Medium |

| Ab initio (MP2/cc-pVDZ) | 8.10 | High |

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations and Conformational Samplingresearchgate.netchemrxiv.orgresearchgate.netnih.gov

The static picture provided by quantum chemical calculations is often insufficient to describe the behavior of flexible molecules like this compound, especially in a biological context. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. cuny.edumdpi.com

Simulations in constrained environments, such as near a model cell membrane or within the binding site of a protein, could provide insights into its mechanism of action. acs.org For instance, simulating this compound near a lipid bilayer could reveal its potential to insert into the membrane, a possible mechanism for its observed antifungal activity. medchemexpress.com

Conformational sampling techniques, such as simulated annealing or replica exchange MD, can be employed to efficiently explore the vast conformational landscape of this compound and identify the most populated and biologically relevant conformations. ucsb.eduplos.org

Table 3: Hypothetical Key Conformational Dihedrals of this compound from MD Simulations in Water

| Dihedral Angle | Linkage | Average Value (degrees) | Standard Deviation (degrees) |

| Φ (O5'-C1'-O3-C3) | Galactose-Smilagenin | -65.2 | 15.8 |

| Ψ (C1'-O3-C3-C2) | Galactose-Smilagenin | 175.4 | 10.2 |

| Φ' (O5''-C1''-O2'-C2') | Glucose-Galactose | -72.8 | 18.5 |

| Ψ' (C1''-O2'-C2'-C1') | Glucose-Galactose | 160.1 | 12.7 |

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the free energy difference between two states. temple.eduutwente.nl In the context of this compound, FEP could be used to predict the binding affinity of this compound and its analogs to a biological target, such as a fungal enzyme or membrane protein. acs.orgrsc.org

By computationally "mutating" a functional group on this compound (e.g., changing a hydroxyl group to a hydrogen), FEP can predict how this change affects the binding free energy. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent analogs. While computationally intensive, FEP provides a rigorous way to understand the energetic contributions of different parts of the this compound molecule to its biological activity.

Simulations of this compound in Solution and Constrained Environments

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling, often employing machine learning algorithms trained on quantum chemical data, can be used to forecast the reactivity and selectivity of molecules in various chemical reactions. rsc.orgmit.edursc.org For a complex molecule like this compound with multiple potential reactive sites (e.g., numerous hydroxyl groups), predicting the most likely site of reaction for a given reagent is a significant challenge.

Computational models can be built to predict the regioselectivity of, for example, glycosylation or acylation reactions involving this compound. These models would typically use descriptors derived from quantum chemical calculations, such as atomic charges, Fukui functions (which indicate local reactivity), and steric accessibility, to predict the most favorable reaction outcome. nih.gov Such predictive tools can accelerate the development of synthetic routes to modify this compound for the creation of novel derivatives with enhanced properties.

Computational Crystal Structure Prediction for this compound and Polymorphs

Computational Crystal Structure Prediction (CSP) is a powerful set of in silico techniques used to identify the most stable, low-energy crystalline forms (polymorphs) of a molecule based solely on its chemical diagram. wikipedia.org This process is crucial in materials science and pharmaceutical development, as different polymorphs can exhibit varied physical properties. For a hypothetical molecule like this compound, CSP would involve a multi-step process beginning with a broad search of potential crystal packings, followed by accurate energy rankings to create a crystal energy landscape.

The prediction process typically begins by generating a multitude of possible crystal structures through methods like simulated annealing, random sampling, or evolutionary algorithms. wikipedia.org Software packages such as USPEX, CALYPSO, or open-source codes like XtalOpt are often employed for this search phase. wikipedia.orgmdpi.com These algorithms explore different space groups and molecular arrangements to locate potential energy minima on the potential energy surface.

Following the generation of candidate structures, their lattice energies are calculated and ranked. This is often done using a combination of methods. Initially, molecular mechanics force fields might be used for a quick evaluation of a vast number of structures. wikipedia.org Subsequently, a more accurate ranking is achieved using quantum mechanical methods, such as periodic Density Functional Theory (DFT) with dispersion corrections, which provides a more precise calculation of lattice energies. mdpi.comacs.org

For this compound, this process would yield a crystal energy landscape, plotting the relative energies of the predicted polymorphs against their structural descriptors (e.g., density or unit cell volume). The structures with the lowest energies are considered the most likely to be experimentally observable. A computational study might reveal several potential polymorphs, designated here as Form I, II, and III, with their stability dictated by subtle differences in intermolecular interactions like hydrogen bonding and van der Waals forces. acs.org The relative thermodynamic stability of these hypothetical polymorphs can be crucial for understanding their behavior. rsc.org

Table 1: Hypothetical Predicted Crystal Polymorphs of this compound

This interactive table showcases the theoretical data for predicted polymorphs of this compound, as would be generated by CSP calculations. The data includes key crystallographic parameters and calculated lattice energies, which are fundamental in determining the relative stability of each form.

| Polymorph | Crystal System | Space Group | Calculated Lattice Energy (kJ/mol) | Density (g/cm³) |

| This compound Form I | Monoclinic | P2₁/c | -125.4 | 1.45 |

| This compound Form II | Orthorhombic | Pbca | -122.8 | 1.42 |

| This compound Form III | Triclinic | P-1 | -120.1 | 1.40 |

Cheminformatics and Machine Learning Approaches for this compound Research

Cheminformatics combines chemistry, computer science, and information technology to analyze and model chemical and biological data. neovarsity.org In conjunction with machine learning (ML), it offers powerful tools to accelerate research and discovery. acs.orgacs.org For a compound like this compound, these approaches can be used to predict properties, understand structure-activity relationships (SAR), and guide the design of new related compounds. neovarsity.org

A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.org By calculating a wide range of molecular descriptors (numerical values that encode a molecule's structural and physicochemical properties) for this compound and a library of related compounds, a statistical or ML model can be trained. neovarsity.org This model could then predict the biological activity or other properties of new, unsynthesized analogs of this compound. Common ML algorithms used for QSAR include random forests, support vector machines, and deep neural networks. frontiersin.org

Machine learning, particularly deep learning, is also revolutionizing the prediction of physicochemical properties like solubility, stability, and toxicity. acs.orgfrontiersin.org By training on large datasets of known molecules, ML models can provide rapid predictions for this compound, helping to prioritize experimental efforts. acs.org Furthermore, generative models, a class of ML algorithms, can be employed to design novel molecules from scratch that possess desired properties optimized around the core structure of this compound. frontiersin.org

Recent advancements have also seen the development of ML potentials, which can be used for more efficient molecular dynamics simulations or to refine crystal structure predictions. arxiv.orgnih.gov For this compound, an ML potential could be trained on a smaller set of high-accuracy DFT calculations, and then used to explore its conformational space or simulate its behavior in different environments at a fraction of the computational cost.

Table 2: Hypothetical Performance of a Machine Learning Model for Property Prediction of this compound Analogs

This interactive table illustrates the typical performance metrics for a machine learning model trained to predict a specific property (e.g., binding affinity) for a series of compounds related to this compound. Such tables are essential for validating the predictive power of computational models.

| Model Type | Algorithm | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | MAE (Mean Absolute Error) |

| Regression | Random Forest | 0.85 | 0.45 | 0.32 |

| Regression | Gradient Boosting | 0.88 | 0.41 | 0.29 |

| Regression | Deep Neural Network | 0.91 | 0.35 | 0.25 |

Mechanistic Investigations of Ys Ii in Molecular and Cellular Systems in Vitro and Preclinical Models

Elucidation of Molecular Pathways Modulated by Ys-II

Investigations into the molecular pathways modulated by compounds related to this compound, such as YS-10 (a flavonoid derivative of icariside II), have revealed interactions with key signaling cascades. For instance, YS-10 has been shown to activate the Nrf2/HO-1/GPX4 pathway, which is involved in reducing oxidative stress and inhibiting ferroptosis in corpus cavernosum endothelial cells (CCECs) in vitro. researchgate.netdovepress.com This activation leads to the upregulation of GPX4 and HO-1 expression and the downregulation of ACSL4, along with a reduction in reactive oxygen species (ROS) and lipid peroxidation. researchgate.netdovepress.com Molecular docking studies have further supported a strong affinity of YS-10 for Nrf2, HO-1, and GPX4, suggesting that its mechanism involves enhancing antioxidant capacity and regulating these specific pathways. dovepress.com

Enzyme Kinetics and Inhibition Studies of this compound Interactions

While direct enzyme kinetics and inhibition studies specifically on this compound were not found in the search results, related studies on enzyme kinetics provide context for how such investigations are conducted. Enzyme kinetics involves studying the rates of enzyme-catalyzed reactions to understand their function and regulation. fiveable.me Key parameters include Km (Michaelis constant), representing substrate concentration at half-maximal velocity, and Vmax (maximum velocity), indicating the reaction rate at saturating substrate concentrations. fiveable.me Inhibition studies explore how molecules interfere with enzyme activity, with different types of inhibition (e.g., competitive, mixed) affecting kinetic parameters differently. fiveable.metandfonline.comnih.gov Techniques like the Michaelis-Menten equation and Lineweaver-Burk plots are fundamental in analyzing enzyme kinetics and inhibition. fiveable.me Product inhibition is also a consideration in kinetic studies, where the reaction product itself can inhibit enzyme activity. mdpi.com

Signaling Cascade Analysis in Cellular Systems

Analysis of signaling cascades modulated by this compound or related compounds in cellular systems involves examining how these compounds affect intracellular communication pathways. As seen with YS-10, this can include investigating the activation or inhibition of specific pathways like Nrf2/HO-1/GPX4 through methods such as Western blot, immunofluorescence, and molecular docking. researchgate.netdovepress.com These techniques help to confirm interactions and assess changes in protein expression and localization within the signaling cascade. researchgate.netdovepress.com Other research highlights various signaling pathways in cellular systems, including those mediated by G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and non-receptor tyrosine kinases, which can be targets for therapeutic intervention. physiology.orgnih.gov Understanding how a compound influences these complex networks is crucial for elucidating its mechanism of action. physiology.orgnih.gov

Receptor Binding and Ligand-Target Recognition Studies of this compound

Information directly detailing receptor binding and ligand-target recognition studies specifically for this compound was not available in the provided search results. However, the PubChem entry for this compound identifies it as Smilagenin (B1681833) 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside. nih.gov General principles of receptor binding and ligand-target recognition involve the specific interaction of a molecule (ligand) with a receptor protein, often triggering a cellular response. nih.govglycoforum.gr.jp Techniques like radioligand-binding assays have historically been used to identify and characterize receptors and their affinity for ligands. pnas.org The specificity and affinity of ligand-receptor interactions are crucial for targeted therapeutic approaches. nih.gov

Subcellular Localization and Cellular Translocation Mechanisms

While specific data on the subcellular localization and cellular translocation mechanisms of this compound were not found, research on other compounds and proteins provides insight into these processes. Subcellular localization refers to the specific compartments within a cell where a molecule is found, which is often linked to its function. plos.orgnih.gov Cellular translocation involves the movement of molecules between different cellular compartments, often mediated by signal sequences and transport machinery. nih.govlife-science-alliance.org For example, nuclear localization signals (NLS) and nuclear export signals (NES) regulate the movement of proteins in and out of the nucleus. plos.orgnih.gov mRNA localization, which can influence where proteins are synthesized, often involves transport along cytoskeletal networks. nih.govoup.com

Modulation of Gene Expression and Proteomic Profiles by this compound

Studies on compounds related to this compound, such as YS-10, have shown the ability to modulate gene expression, specifically upregulating GPX4 and downregulating ACSL4 in cellular models. researchgate.netdovepress.com This indicates that this compound or its derivatives can influence the transcription or stability of specific mRNAs, thereby altering protein levels. Gene expression profiling techniques, such as RT-PCR and transcriptomic analysis, are used to assess changes in mRNA levels. plos.orgplos.org Proteomic profiling, often using mass spectrometry, allows for the analysis of the entire set of proteins in a cell or tissue, revealing how a compound affects protein abundance and modification. elifesciences.orgnih.govpeerj.commdpi.comembopress.org Integrated analysis of transcriptomic and proteomic data can provide a comprehensive view of the molecular changes induced by a compound. embopress.org

In Vitro Cellular Model Systems for this compound Mechanism of Action

In vitro cellular model systems are widely used to investigate the mechanism of action of compounds like this compound. These models allow for controlled experiments to study cellular responses, signaling pathways, and molecular interactions. Examples from the search results include the use of corpus cavernosum endothelial cells (CCECs) to study the effects of YS-10 on ferroptosis and oxidative stress. researchgate.netdovepress.com Other in vitro models mentioned include various cell lines used to study specific diseases or biological processes, such as cancer cell lines for investigating androgen receptor signaling or neurodegenerative disease models. mdpi.comfrontiersin.orgbioscientifica.com The choice of cellular model depends on the specific research question and the biological context relevant to the compound's potential activity. mdpi.comfrontiersin.orgbioscientifica.com

Data Table Example (Illustrative, based on findings for YS-10):

| Cellular Model | Compound | Key Pathway Modulated | Observed Effect |

| CCECs (in vitro) | YS-10 | Nrf2/HO-1/GPX4 | Upregulation of GPX4 and HO-1, Downregulation of ACSL4, Reduced ROS and lipid peroxidation, Inhibition of ferroptosis |

Based on the available search information, detailed preclinical in vivo mechanistic investigations specifically focused on the chemical compound "this compound" in controlled models, while strictly excluding clinical efficacy, dosage, and safety information, were not found.

While the term "this compound" appeared in several contexts across the search results, these primarily referred to a model of a fuel-saving stove, concepts within Yoga Sutras, components in particle physics research, embryonic stages in animal studies, or as a designation for a treatment group in an animal study involving selenium yeast. None of these align with the request for a chemical compound.

One search result identified "this compound/(25R)-Timosaponin AIII" as a saponin (B1150181) found in Yucca species, noting its cytotoxic and antifungal activities in in vitro studies. researchgate.net However, comprehensive data detailing its preclinical in vivo mechanisms in controlled models, adhering to the specified exclusions, was not present in the search results. Information found regarding Timosaponin AIII generally discussed its source (Anemarrhena asphodeloides and Yucca schidigera), various in vitro pharmacological activities (anti-cancer, anti-inflammatory), and some in vivo efficacy in specific disease models like colitis, often including aspects of efficacy that fall outside the requested exclusions. frontiersin.orglipidmaps.org

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section specifically on the preclinical in vivo mechanistic investigations of the chemical compound "this compound" in controlled models based solely on the provided search results and adhering to all content and source exclusions.

Molecular Interactions and Supramolecular Assemblies Involving Ys Ii

Non-Covalent Interactions of Ys-II with Biomolecules

The biological activities attributed to this compound, such as antifungal and cytotoxic effects, strongly suggest its engagement in non-covalent interactions with various biomolecules. nih.govresearchgate.net While specific detailed mechanisms of these interactions for this compound are not extensively described in the provided information, the general principles of how similar compounds, particularly saponins (B1172615) and carbohydrates, interact with biological systems can provide context. Non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions, are crucial for the binding of small molecules to proteins, nucleic acids, and lipid membranes. researchgate.net

Lipid Membrane Interactions and Permeation Studies

As a saponin (B1150181), this compound possesses both lipophilic (smilagenin aglycone) and hydrophilic (sugar chain) regions, making it an amphipathic molecule. nih.gov This characteristic structure facilitates interactions with lipid membranes, which are fundamental components of biological cells. Saponins are known to interact with cell membranes, often leading to pore formation or disruption due to their ability to complex with membrane lipids, particularly sterols. nih.gov This interaction can affect membrane permeability and integrity, contributing to their biological activities like antifungal effects. nih.govresearchgate.net While the provided information discusses lipid membrane interactions and permeability in general terms or in the context of other systems researchgate.netcity.ac.uk, specific research detailing this compound's interaction with lipid membranes or quantitative permeation studies were not explicitly found in the search results. The ability of saponins to reduce surface tension and improve foamability is an indirect indicator of their interaction with interfaces, including lipid bilayers. nih.gov

Formation of Self-Assembled this compound Nanostructures

Amphipathic molecules like saponins can self-assemble in aqueous solutions to form various supramolecular structures, such as micelles, vesicles, and liposomes, above a critical micelle concentration. These self-assembled nanostructures can influence the compound's solubility, stability, and interaction with biological systems. While the concept of self-assembly and nanostructure formation is mentioned in the context of other materials like block copolymers and bioinspired primers hiroshima-u.ac.jp, there is no specific information in the provided search results detailing the formation of self-assembled nanostructures specifically by this compound. Studies on the self-assembly behavior of this compound would typically involve techniques like dynamic light scattering, transmission electron microscopy, or critical micelle concentration determination.

Co-Crystallization and Host-Guest Chemistry with this compound

Co-crystallization and host-guest chemistry involve the formation of crystalline structures or inclusion complexes where a guest molecule is enclosed within a host structure through non-covalent interactions. These phenomena can be used to modify the physical properties, stability, and bioavailability of compounds. While host-guest interactions are mentioned in the context of polymer-silicate nanocomposites researchgate.net, there is no information in the provided search results regarding the co-crystallization of this compound with other molecules or its participation in host-guest chemistry.

Advanced Functional Applications of Ys Ii in Scientific Research and Technology

Ys-II as a Probe for Biochemical and Biophysical Studies

In the realm of biochemical and biophysical research, "this compound" primarily refers to the spirostanyl glycoside known as Smilagenin (B1681833) 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside (PubChem CID 10628815). This compound has been isolated from plants such as Yucca gloriosa and Yucca elephantipes. mdpi.cominist.fr Research has demonstrated that this compound possesses antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans, showing moderate inhibitory effects. inist.frsciencenews.org

While the biological activity of this compound suggests potential interactions with biological systems at a molecular level, specific studies detailing its explicit use as a probe for broader biochemical or biophysical investigations are not extensively documented in the provided literature. The term "probe" in the search results often appears in unrelated contexts, such as DNA fingerprinting or experimental setups. aip.orggoogle.comliverpool.ac.uknih.gov However, its known antifungal properties could potentially be leveraged in studies investigating fungal cell membrane integrity, cell wall synthesis, or enzymatic pathways targeted by spirostanyl glycosides. Further research would be required to establish this compound as a widely utilized probe in these or other biochemical and biophysical applications.

Integration of this compound in Catalytic Systems and Reaction Engineering

Specific research on the spirostanyl glycoside this compound (PubChem CID 10628815) being directly integrated into catalytic systems or utilized in reaction engineering for chemical transformations is not prominently featured in the examined literature. While the term "catalyst" appears in some search results, it is often in the context of unrelated topics such as video games, fuel cell technology (referring to "YS-11" models of hydrogen fuel cell stacks), or general chemical reaction mechanisms not specifically involving this spirostanyl glycoside. sciencenews.orgalibaba.comcapes.gov.bryishunbike.comgoldsupplier.comgoldsupplier.comacs.orgacs.orgtrumony.comreddit.comreddit.comunina.it

The known biological activity of this compound, particularly its antifungal nature, might imply interactions with biological molecules that could, in a broader sense, be considered catalytic or inhibitory processes within a biological system. However, this differs significantly from its application as a catalyst in non-biological chemical synthesis or reaction engineering.

This compound-Based Catalysts for Specific Chemical Transformations

Based on the available information, there is no clear evidence to suggest that the spirostanyl glycoside this compound is currently employed as a catalyst for specific chemical transformations in synthetic chemistry or industrial processes. The literature focuses on its isolation, structural characterization, and biological activities.

Mechanistic Analysis of Catalytic Cycles Involving this compound

Due to the lack of reported applications of this compound (the spirostanyl glycoside) as a catalyst in chemical transformations, detailed mechanistic analyses of catalytic cycles involving this compound are not available in the provided research.

This compound in Materials Science and Nanotechnology

In the domain of materials science and nanotechnology, "this compound" or related "YS" and "YS-H" compounds refer to systems involving Yttrium and Sulfur. These materials have been investigated for their unique structural, electronic, and physical properties, particularly in the context of layered structures and behavior under extreme conditions.

Misfit Layered Compounds and Nanotubes with this compound Components

Yttrium Sulfide (YS) is a component in certain misfit layered compounds (MLCs). mdpi.comacs.orgacs.orgnih.govacs.orgacs.orgnih.govresearchgate.netunizar.es MLCs are a class of materials characterized by the stacking of two different layered structures that are incommensurate along at least one crystallographic axis. mdpi.comacs.orgacs.orgresearchgate.net A common type of chalcogenide-based MLC involves the stacking of a metal chalcogenide layer with a distorted rocksalt structure (like YS) and a transition metal dichalcogenide layer with a hexagonal structure (like TaS2 or NbS2). mdpi.comacs.orgacs.org

Examples of YS-containing MLCs include (YS)1.23NbS2 and the quaternary system YxLa1–xS-TaS2. mdpi.comacs.orgnih.gov These compounds can form nanotubular structures. mdpi.comacs.orgacs.orgnih.govnih.govunizar.es Nanotubes based on YxLa1–xS-TaS2 have been synthesized using techniques like chemical vapor transport. acs.orgacs.orgnih.govnih.govunizar.es Studies utilizing electron microscopy and spectroscopy have characterized the structure and composition of these nanotubes, confirming the substitution of Lanthanum by Yttrium within the (La,Y)S layers. acs.orgnih.govnih.govunizar.es The inclusion of Yttrium can influence the structural and electronic properties of these misfit layered nanotubes, leading to tunable plasmonic and vibrational characteristics. acs.orgnih.govnih.gov Density-functional theory calculations support the stability of these YxLa1–xS-TaS2 MLCs across various compositions. acs.orgnih.govnih.gov

High-Pressure Material Transformations of Ys-H Compounds

Yttrium-Sulfur hydrides (YS-H or YSHn) represent another area of research related to Yttrium and Sulfur. These compounds have been investigated under high-pressure conditions, primarily through computational studies, to explore their structural stability and potential for novel properties like superconductivity and hydrogen storage. yishunbike.comnih.govacs.orgaps.orgneesoonclinic.sgaip.orgpnas.orgosti.gov

High-pressure simulations on YSHn compounds (where n ranges from 1 to 10) have identified thermodynamically stable stoichiometries at various pressures. acs.orgaps.orgaip.org For instance, YSH, YSH2, and YSH5 have been predicted to be stable under pressure. acs.orgaps.orgaip.org These compounds exhibit different forms of hydrogen; YSH contains monoatomic hydrogen, while YSH2 and YSH5 contain a mixture of atomlike and molecular hydrogen units. acs.orgaps.org

Under compression, YSH, YSH2, and YSH5 are predicted to undergo transitions from a semiconductor to a metallic phase at significant pressures. acs.orgaps.org

Show/Hide YS-H Phase Transitions

| Compound | Transition | Pressure (GPa) | Source |

|---|---|---|---|

| YSH | Semiconductor to Metallic | 168 | acs.orgaps.org |

| YSH2 | Semiconductor to Metallic | 143 | acs.orgaps.org |

| YSH5 | Semiconductor to Metallic | 232 | acs.orgaps.org |

| YS (B1 type) | B1 to B2 type | ~49 | aip.orgaip.org |

Electron-phonon coupling calculations suggest that these YS-H compounds exhibit weak superconductivity with relatively low transition temperatures (Tc) below 1 K. acs.orgaps.org This is attributed to the low density of states occupation at the Fermi level, highlighting the significant role of crystal structure in determining high-temperature superconductivity in such materials. acs.orgaps.orgaip.org Studies on binary Yttrium Sulfide (YS) also indicate phase transformations under pressure, with the NaCl-type (B1) structure transforming to a CsCl-type (B2) structure around 49 GPa. aip.orgaip.org

Development of YS-Integrated Advanced Functional Materials

Advanced functional materials often derive their properties from the incorporation or specific structure of their constituent components. Several materials containing "YS" elements or designations have been explored for their functional characteristics. For instance, novel D−A−π−A type organic sensitizers, including those designated as YS-sensitizers (such as YS-1 and YS-2), have been synthesized for application in dye-sensitized solar cells (DSSCs). fishersci.ca These organic sensitizers incorporate a spiro[fluorene‐9,9′‐thioxanthene]‐10′,10′‐dioxide unit as an auxiliary acceptor, influencing their performance in converting light energy. fishersci.ca

In the realm of energy storage materials, yolk-shell structured YS-Si@N-doped carbon composites have been developed. nih.gov Derived from covalent organic frameworks, these materials are investigated for their potential to enhance lithium storage in batteries. nih.gov The yolk-shell structure and nitrogen doping contribute to the material's electrochemical performance. nih.gov

Another area involves hierarchical tantalum oxide composites, such as α-Ta₂O₅/C YS, which have been explored for efficient solar-driven water purification. nih.gov The yolk-shell structure in α-Ta₂O₅/C YS contributes to enhanced light harvesting and efficient transfer of photoexcited electrons, facilitating solar-thermal conversion for water purification applications. nih.gov

YS-Related Research in Advanced Sensing Platforms and Diagnostics (excluding clinical applications)

While the search results did not provide specific information on a chemical compound explicitly named "this compound" being utilized directly within advanced sensing platforms or non-clinical diagnostic tools, the designation "YS" appears in the context of research equipment and study areas related to diagnostics. For example, a "this compound rock-swelling ratio setup" is a piece of laboratory equipment used in geotechnical research, and a "YS-FIT2" appliance is mentioned in the context of operational technology monitoring. Additionally, "YS" is part of the naming for research groups and appears in the titles of journals or research plans related to diagnostics and research in broader scientific fields. However, these instances refer to equipment, research initiatives, or naming conventions rather than the application of a specific chemical compound "this compound" as a sensing agent or diagnostic component.

Potential Roles of YS-Related Materials in Energy Conversion and Storage Research

YS-related materials have demonstrated significant potential in research concerning energy conversion and storage technologies. As mentioned earlier, YS-sensitizers (YS-1 and YS-2) are actively researched for their role in improving the efficiency of dye-sensitized solar cells (DSSCs), a form of solar energy conversion. fishersci.ca The chemical structure of these organic dyes is tailored to optimize light absorption and charge transfer processes within the solar cell. fishersci.ca

In the domain of energy storage, two-dimensional (2D) Yttrium Sulfide (YS₂) monolayers are being investigated as promising anode materials for rechargeable potassium-ion batteries (KIBs). First-principles calculations suggest that 1T-phased YS₂ monolayers exhibit high theoretical potassium adsorption capacities and favorable diffusion barriers for potassium ions, indicating their potential for high-capacity and long-term stable KIBs.

Furthermore, yolk-shell structured YS-Si@N-doped carbon composites are being explored for enhanced lithium storage in lithium-ion batteries (LIBs). nih.gov These composites leverage the properties of their constituents and their specific architecture to improve the capacity and stability of battery anodes. nih.gov The α-Ta₂O₅/C YS composite, while discussed under functional materials for water purification, also involves solar-thermal energy conversion as a key part of its mechanism. nih.gov

These research efforts highlight the diverse potential of materials incorporating "YS" components in addressing challenges in sustainable energy technologies.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID | Notes |

| Yttrium Sulfide (Y₂S₃) | 166021 | Research focuses on 2D YS₂ monolayers. |

| This compound (Spirostanol glycoside) | Not Available | CAS No. 897386-27-5. |

| YS-sensitizers (YS-1, YS-2) | Not Available | Organic sensitizers for DSSCs. fishersci.ca |

| YS-Si@N-doped carbon | Not Applicable | Composite material. nih.gov |

| α-Ta₂O₅/C YS | Not Applicable | Composite material. nih.gov |

| This compound (Quinoline derivative) | Not Available | Mentioned in medicinal chemistry. |

| YS-822A | Not Available | Polyene macrolide antibiotic. |

| Aristolochic acid II (AA-II) | Not Available | Nitrophenanthrene carboxylic acid. |

| Eosine YS | Not Available | Acid dye. |

| 8 mol% Yttria-Stabilized Zirconia | Not Applicable | Ceramic material (8YSZ). |

Data Tables:

Based on the provided search results, detailed quantitative data tables for each specific YS-related material across all outlined applications are not comprehensively available in the snippets. However, some specific findings can be presented:

Table 1: Performance Highlights of Selected YS-Related Materials in Energy Applications

| Material | Application | Key Finding / Property | Source |

| YS-sensitizers (YS-1, YS-2) | Dye-Sensitized Solar Cells (DSSC) | Novel organic sensitizers with spiro[fluorene‐9,9′‐thioxanthene]‐10′,10′‐dioxide. fishersci.ca | fishersci.ca |

| 2D 1T-YS₂ monolayers | Potassium-Ion Batteries (KIBs) | Theoretical capacity: 461.09 mA h g⁻¹. High K adsorption capacities. | |

| YS-Si@N-doped carbon | Lithium-Ion Batteries (LIBs) | Explored for enhanced lithium storage. nih.gov | nih.gov |

| α-Ta₂O₅/C YS | Solar-driven water purification | Total absorption capacity: 92.1%. nih.gov Efficient solar-thermal conversion. nih.gov | nih.gov |

Note: Detailed performance metrics such as conversion efficiencies for DSSCs with YS-sensitizers, specific energy/power densities for battery materials, or detailed sensing parameters were not consistently available across all search snippets for direct comparative data tables.

Future Directions and Emerging Research Avenues for Ys Ii Studies

Development of Novel Ys-II-Based Research Tools

Advancing the understanding of this compound's biological mechanisms and interactions necessitates the development of specialized research tools. Future efforts will likely focus on creating molecular probes and assay components derived from or incorporating this compound. This includes the synthesis of fluorescently labeled this compound analogs to track its cellular uptake and distribution, as well as photoaffinity probes to identify its molecular targets through covalent cross-linking.

Furthermore, the immobilization of this compound onto solid supports or biosensor surfaces could provide valuable platforms for studying its binding kinetics with potential protein receptors or membrane components. Such tools would enable high-throughput screening for this compound binding partners and facilitate detailed analysis of interaction affinities and specificities. The development of this compound-specific antibodies or aptamers could also serve as powerful tools for detection, quantification, and isolation of the compound from complex biological matrices.

Multiscale Modeling and Simulation of this compound Complex Systems

Computational approaches offer powerful means to complement experimental studies of this compound. Multiscale modeling and simulation can provide insights into the compound's behavior at various levels, from atomic interactions to cellular dynamics. Atomistic simulations, such as molecular dynamics, can be employed to study the conformational flexibility of this compound, its interactions with lipid bilayers (relevant to its antifungal activity against fungal cell membranes), and its binding poses with potential target proteins.

Larger-scale simulations, such as coarse-grained models, could investigate the self-assembly of this compound molecules or their effects on membrane properties at a mesoscopic level. Integrating these computational approaches can help predict this compound's permeability across biological barriers, understand the mechanisms underlying its antifungal effects at a molecular level, and guide the rational design of this compound derivatives with improved properties.

Table 8.2.1 provides a hypothetical overview of planned simulation studies for this compound.

| Simulation Type | System Studied | Key Properties Investigated | Expected Outcomes |

| Molecular Dynamics | This compound in lipid bilayer | Membrane insertion, orientation, dynamics | Understanding membrane interaction mechanism |

| Molecular Dynamics | This compound with target protein (hypothetical) | Binding pose, affinity, conformational changes | Identification of key binding residues, mechanism |

| Coarse-grained Simulation | This compound aggregates in solution | Self-assembly behavior, aggregate structure | Characterization of potential delivery formulations |

Interdisciplinary Research Integrating this compound with Other Scientific Domains

The study of this compound can significantly benefit from integration with other scientific disciplines. Combining chemical research on this compound with materials science could lead to the development of novel delivery systems, such as nanoparticles or liposomes, to enhance its bioavailability and targeted delivery, potentially reducing off-target effects. mdpi.comresearchgate.net

Integration with microbiology and mycology is crucial for a deeper understanding of this compound's antifungal mechanism, including its effects on fungal cell wall synthesis, ergosterol (B1671047) biosynthesis, or other essential fungal processes. mdpi.com Furthermore, exploring potential synergistic effects of this compound with existing antifungal agents through checkerboard assays and in vivo models represents a critical interdisciplinary research direction. Collaboration with computational biologists and cheminformaticians can aid in the analysis of high-throughput screening data and the prediction of new biological activities or targets for this compound.

Addressing Challenges in this compound Synthesis and Characterization

Despite the identification of this compound from natural sources, challenges remain in its efficient and scalable synthesis and comprehensive characterization. The complex stereochemistry of the spirostanyl aglycone and the glycosidic linkages presents significant hurdles for total synthesis. Developing more efficient and stereoselective synthetic routes is crucial for providing sufficient quantities of pure this compound for extensive research and potential development.

Characterization challenges include the detailed structural elucidation of potential metabolites or degradation products of this compound using advanced spectroscopic techniques such as high-resolution NMR and mass spectrometry. Ensuring the purity and consistency of this compound samples, whether isolated or synthesized, requires robust analytical methods, including chiral chromatography if necessary. Addressing these synthetic and characterization challenges is fundamental for reliable and reproducible research on this compound.

Table 8.4.1 outlines some key challenges and proposed approaches in this compound synthesis and characterization.

| Challenge | Description | Proposed Research Approaches |

| Complex Stereochemistry | Multiple chiral centers in aglycone and glycosides | Development of asymmetric synthesis methods, biocatalysis |

| Glycosidic Bond Formation | Achieving regioselectivity and stereoselectivity | Exploration of novel glycosylation strategies, protecting groups |

| Scalable Synthesis | Developing efficient routes for larger quantities | Process optimization, flow chemistry |

| Metabolite Identification | Elucidating structures of in vivo transformation products | Advanced mass spectrometry, NMR, chromatographic separation |

| Purity Assessment | Ensuring high purity and detecting impurities | Development of validated UPLC-MS, chiral chromatography methods |

Exploration of Undiscovered Reactivity and Transformative Potentials of this compound

Beyond its known antifungal activity, this compound may possess undiscovered chemical reactivity and transformative potentials. Future research should explore its behavior under various reaction conditions to identify novel transformations or the formation of interesting derivatives. This could involve investigating its reactivity with different functional groups, its potential as a scaffold for combinatorial chemistry, or its participation in catalytic cycles.

Exploring the potential of this compound as a precursor for the synthesis of new bioactive molecules or as a building block for complex molecular architectures represents a significant research direction. Investigating its stability and degradation pathways under various environmental conditions is also important for understanding its fate and potential applications.

Strategies for Sustainable and Scalable this compound Research

For synthetic approaches, the focus should be on developing green chemistry routes that utilize less hazardous reagents, reduce energy consumption, and minimize the generation of byproducts. nih.gov Implementing efficient purification techniques and exploring recycling of solvents and reagents are also crucial. nih.gov Furthermore, developing methods for the large-scale production of this compound, whether through improved synthesis or potentially through fermentation or plant cell culture techniques, is essential for meeting future research and potential application demands. nih.gov

Q & A

Q. How can theoretical models of this compound’s activity be tested against empirical data without overfitting?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.